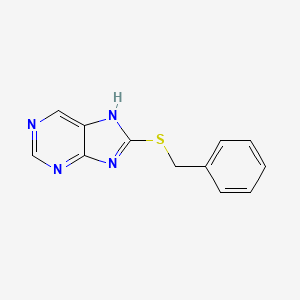

8-benzylsulfanyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

13516-51-3 |

|---|---|

Molecular Formula |

C12H10N4S |

Molecular Weight |

242.30 g/mol |

IUPAC Name |

8-benzylsulfanyl-7H-purine |

InChI |

InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)7-17-12-15-10-6-13-8-14-11(10)16-12/h1-6,8H,7H2,(H,13,14,15,16) |

InChI Key |

IGOVQXQGQHKPLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=NC=NC=C3N2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 8 Benzylsulfanyl 7h Purine Derivatives

Electrophilic Substitution Reactions on the Purine (B94841) Nucleus, with Emphasis on C8

The purine ring system is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). However, the C8 position of the imidazole (B134444) ring exhibits a higher electron density, rendering it the most probable site for electrophilic attack. The benzylsulfanyl group (-S-CH₂-Ph) at this position further influences the reactivity. While the sulfur atom can be electron-withdrawing through induction, its lone pairs can participate in resonance, potentially activating the C8 position towards certain electrophiles.

Detailed research on direct electrophilic substitution at the C8 position of 8-benzylsulfanyl-7H-purine is not extensively documented. However, studies on related 8-substituted purines provide valuable insights. For instance, direct halogenation (bromination and chlorination) of purine nucleosides is known to occur at the C8 position, indicating its susceptibility to electrophilic attack. It is plausible that under specific conditions, this compound could undergo similar reactions, although the benzylsulfanyl group might compete for the electrophile, particularly in reactions involving strong electrophiles.

The introduction of functional groups at the C8 position is often achieved through alternative synthetic routes, such as the condensation of a 4,5-diaminopyrimidine (B145471) with a suitable carboxylic acid derivative, followed by the introduction of the benzylsulfanyl group. Nevertheless, the potential for direct electrophilic substitution at C8 remains an area for further exploration, with the interplay between the electron-donating and -withdrawing properties of the benzylsulfanyl group being a key determinant of reactivity.

Nucleophilic Displacement and Substitution Reactions Involving the Benzylsulfanyl Group

The benzylsulfanyl group at the C8 position of the purine ring is not a classical leaving group for nucleophilic aromatic substitution. However, under certain conditions, it can be displaced by strong nucleophiles. The reactivity is largely dependent on the nature of the nucleophile and the reaction conditions.

More commonly, the benzylsulfanyl group is cleaved through reductive or oxidative methods rather than direct nucleophilic displacement. Reductive cleavage, often employing agents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation, can lead to the formation of the corresponding 8-unsubstituted purine.

Alternatively, the sulfur atom can be activated to facilitate nucleophilic attack. Oxidation of the benzylsulfanyl group to the corresponding sulfoxide (B87167) or sulfone (discussed in the next section) significantly increases the leaving group ability of the moiety. The resulting benzylsulfinyl or benzylsulfonyl groups are much more susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This two-step sequence of oxidation followed by nucleophilic substitution provides a versatile method for the introduction of various functional groups at the C8 position of the purine ring.

| Reaction Type | Reagents | Product |

| Reductive Cleavage | Na/NH₃ or H₂/Pd | 8-H-purine derivative |

| Oxidative Activation followed by Nucleophilic Substitution | 1. Oxidizing agent (e.g., m-CPBA) 2. Nucleophile (e.g., RNH₂) | 8-substituted purine derivative |

Oxidation Reactions of the Benzylsulfanyl Moiety

The sulfur atom in the benzylsulfanyl group of this compound is readily susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a key reaction that significantly alters the electronic properties and reactivity of the C8 substituent.

The oxidation can be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically favor the formation of the 8-benzylsulfinyl-7H-purine. The resulting sulfoxide is a chiral molecule, and its synthesis can potentially be achieved enantioselectively using chiral oxidizing agents.

Stronger oxidizing conditions, such as the use of an excess of m-CPBA or other potent oxidants like potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst, lead to the formation of the 8-benzylsulfonyl-7H-purine. The sulfone group is a strong electron-withdrawing group, which significantly deactivates the purine ring towards electrophilic attack but enhances the susceptibility of the C8 position to nucleophilic attack, as mentioned previously.

| Oxidation State | Product Name | Key Properties |

| Sulfide (B99878) | This compound | Starting material |

| Sulfoxide | 8-Benzylsulfinyl-7H-purine | Chiral, activated for nucleophilic displacement |

| Sulfone | 8-Benzylsulfonyl-7H-purine | Strong electron-withdrawing group, excellent leaving group |

Tautomerism and its Influence on Chemical Behavior and Stability

Purines, including this compound, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole and pyrimidine (B1678525) rings. The most common tautomers for 7H-purines are the N7-H and N9-H forms. The position of this equilibrium is crucial as it can significantly influence the molecule's chemical reactivity, physical properties, and biological activity.

For 8-substituted purines, the N7-H and N9-H tautomers are generally the most stable. The equilibrium between these two forms is influenced by several factors, including the nature of the substituent at the C8 position, the solvent, and the solid-state packing forces. In the case of this compound, the steric bulk and electronic properties of the benzylsulfanyl group can play a role in favoring one tautomer over the other.

Theoretical and experimental studies on related 8-thiopurines suggest that the N7-H tautomer is often more stable in the gas phase and in nonpolar solvents, while the N9-H tautomer can be favored in polar solvents due to differential solvation effects. The tautomeric state of the purine ring has a direct impact on its reactivity. For instance, the accessibility of the lone pairs on the nitrogen atoms for alkylation or other electrophilic attacks will differ between the N7-H and N9-H tautomers. Furthermore, the stability of the intermediates in substitution reactions can be influenced by the tautomeric form of the starting material. Understanding and controlling the tautomeric equilibrium is therefore essential for predicting and manipulating the chemical behavior of this compound and its derivatives.

| Tautomer | Key Feature | Factors Favoring this Tautomer |

| N7-H | Proton on N7 of the imidazole ring | Gas phase, nonpolar solvents, intramolecular interactions |

| N9-H | Proton on N9 of the imidazole ring | Polar solvents, intermolecular hydrogen bonding |

Structure Activity Relationship Sar Studies of 8 Benzylsulfanyl 7h Purine and Its Analogs

Elucidation of Key Structural Determinants for Biological Efficacy

The biological activity of 8-benzylsulfanyl-7H-purine derivatives is fundamentally linked to the interplay between the purine (B94841) core and the substituent at the C8 position. The purine ring system itself is a critical determinant, serving as a scaffold that can interact with various biological targets. researchgate.net Modifications at the C2, C6, C8, and nitrogen positions are known to imbue the molecule with specific properties and functions. mdpi.com

For certain biological targets, the 8-benzylsulfanyl moiety is indispensable for activity. For instance, 8-(benzylsulfanyl)purines have been identified as irreversible inhibitors of xanthine (B1682287) oxidase. mdpi.comcas.cz In this context, the purine core likely mimics the natural substrate of the enzyme, while the 8-benzylsulfanyl group engages in interactions within the active site that lead to inhibition. Similarly, SAR studies on a series of 8-arylsulfanyl adenine (B156593) derivatives revealed them to be effective inhibitors of the Hsp90 chaperone, underscoring the importance of the 8-arylsulfanyl scaffold for this class of inhibitors. researchgate.net The key structural determinants are therefore the purine nucleus, which provides the foundational structure for molecular recognition, and the 8-substituent, which fine-tunes the interaction with the specific biological target.

Impact of Benzylsulfanyl Moiety Modifications on Molecular Recognition and Interaction

Modifications to the benzylsulfanyl group at the C8 position have a significant impact on molecular recognition and biological activity. The nature of the sulfur linkage and the substitution pattern on the benzyl (B1604629) ring are critical variables in SAR studies.

A key finding in the study of 8-arylsulfanyl adenine derivatives as Hsp90 inhibitors was the sensitivity of the activity to the oxidation state of the sulfur atom. researchgate.net While 8-arylsulfanyl derivatives proved to be good inhibitors, the oxidation of the sulfide (B99878) linker to the corresponding sulfoxides or sulfones resulted in a marked decrease in inhibitory activity. researchgate.net This suggests that the sulfide linkage is optimal for interaction with the target, and the increased polarity and altered geometry of the sulfoxide (B87167) and sulfone groups are detrimental.

Furthermore, while direct SAR on the phenyl ring of this compound is not detailed in the provided context, analogous studies on other 8-substituted purines provide valuable insights. For example, in a series of 8-aminoadenosine (B15950) derivatives, substitution on the terminal phenyl ring was shown to modulate inhibitory activity against human concentrative nucleoside transporter 2 (hCNT2). nih.gov The introduction of substituents at the 3- or 4-positions of the benzene (B151609) ring improved inhibitory potency, indicating that this part of the molecule likely interacts with a specific sub-pocket in the protein target. nih.gov These findings highlight that modifications to the benzylsulfanyl moiety, both at the sulfur linker and the phenyl ring, are powerful tools for optimizing biological efficacy.

| Compound Class | Linker at C8-Position | Relative Inhibitory Activity | Reference |

|---|---|---|---|

| 8-Arylsulfanyl Adenine | Sulfide (-S-) | Good | researchgate.net |

| 8-Arylsulfoxyl Adenine | Sulfoxide (-SO-) | Decreased | researchgate.net |

| 8-Arylsulfonyl Adenine | Sulfone (-SO2-) | Decreased | researchgate.net |

Influence of Substituents at N1, N3, N7, N9, C2, and C6 on SAR Profiles

The purine ring is rich in nitrogen atoms that can be substituted or protonated, and its carbon atoms can be functionalized, providing numerous avenues to modulate the molecule's physicochemical and biological properties. researchgate.netmdpi.com

Nitrogen Substitutions (N1, N3, N7, N9): The alkylation of purines is complex due to the presence of multiple nucleophilic nitrogen atoms. Generally, direct alkylation leads to a mixture of regioisomers, with the N9-substituted product often predominating. researchgate.net Achieving substitution at the N7 position, which is often desirable for biological activity, typically requires specific synthetic strategies, such as using a protecting group at N9 or employing regioselective methods. researchgate.net A recently developed method allows for the direct, regioselective introduction of a tert-butyl group at the N7 position of 6-substituted purines using SnCl4 as a catalyst. acs.org The primary sites for protonation on the purine ring are typically N1, N7, and potentially N3, which can influence the molecule's reactivity and interaction with biological targets. researchgate.net In some reactions, N3-substituted derivatives have also been formed. cas.cz

| C6 Substituent | Outcome of N7-tert-butylation Reaction | Reference |

|---|---|---|

| -Cl (Chloro) | Reaction proceeds to yield N7 isomer | acs.org |

| -OCH3 (Methoxy) | Reaction proceeds to yield N7 isomer | acs.org |

| -SCH3 (Methylthio) | Reaction proceeds to yield N7 isomer | acs.org |

| -H (Hydrogen) | No reaction observed | acs.org |

| -N(CH3)2 (Dimethylamino) | No reaction observed | acs.org |

Conformational Analysis and its Correlation with Observed SAR

The three-dimensional conformation of this compound analogs is a critical factor governing their interaction with biological macromolecules. The relative orientation of the purine ring and the benzylsulfanyl substituent, dictated by the torsion angles of the C8-S-CH₂-Ph bond system, can determine the goodness of fit within an enzyme's active site or a receptor's binding pocket. Substituted purines are known to engage in specific hydrophobic contacts and hydrogen bonding patterns that are highly dependent on their geometry. mdpi.com

While specific conformational analysis studies for this compound were not found, the importance of its structure is highlighted by methods used to differentiate its isomers. For example, distinguishing between N7 and N9 substituted isomers is crucial for a correct SAR interpretation. A reliable NMR method for this differentiation is based on the relative chemical shift difference (Δδ) between the C5 and C8 carbon atoms of the purine ring. acs.org For N7-isomers, this difference is significantly larger (e.g., Δδ = 27 ppm for 7-(tert-butyl)-6-chloropurine) compared to the corresponding N9-isomers (e.g., Δδ = 13 ppm). acs.org This structural characterization is a prerequisite for correlating a specific substitution pattern with observed biological activity. The stability of these isomers can also differ; the N7-tert-butyl group, for example, is labile in acidic conditions, whereas the N9-isomer is stable, a factor that can influence its biological profile and potential as a therapeutic agent. acs.org

Mechanistic Investigations of 8 Benzylsulfanyl 7h Purine Interactions with Biological Targets

Enzyme Inhibition Mechanisms and Kinetics

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govmdpi.com Elevated activity of XO can lead to hyperuricemia and related conditions like gout, making it a significant therapeutic target. wikipedia.orgnih.gov XO inhibitors are broadly classified into purine analogues and non-purine structures. wikipedia.org Purine analogues, due to their structural similarity to the natural substrates, often act as competitive inhibitors. nih.gov

The mechanism of XO involves a molybdenum cofactor (MoCo) at the active site, which facilitates the oxidative hydroxylation of substrates. nih.govscispace.com Some purine analogues, like allopurinol, are not only inhibitors but also substrates, being converted by XO into a more potent, tightly-binding inhibitor, oxypurinol (B62819). scispace.com This represents a form of "suicide inhibition." Crystallographic studies show that inhibitors like oxypurinol bind directly to the molybdenum center, displacing a water-exchangeable ligand and blocking substrate access. scispace.com

For 8-substituted purines, including derivatives of 8-benzylsulfanyl-7H-purine, the inhibitory action against XO is influenced by the nature of the substituent. The structural mimicry of the natural purine substrates allows these compounds to access the active site. The bulky benzylsulfanyl group at the C8 position can interfere with the proper positioning of the substrate or interact with residues lining the channel to the active site, consistent with a competitive inhibition mechanism. nih.gov While specific studies detailing the irreversible inhibition characteristics of this compound itself are limited, the general mechanism for purine analogues involves strong, and sometimes covalent, interactions with the molybdenum cofactor, leading to time-dependent and potentially irreversible inhibition. scispace.com

Table 1: Inhibition of Xanthine Oxidase by Various Compounds

| Compound/Class | Type | Mechanism of Action | Citation |

| Purine Analogues | Inhibitor | Generally competitive; structural mimics of xanthine and hypoxanthine. nih.govwikipedia.org | nih.govwikipedia.org |

| Allopurinol | Inhibitor/Substrate | Competitive inhibitor; oxidized by XO to oxypurinol, a more potent inhibitor. scispace.com | scispace.com |

| Oxypurinol | Inhibitor | Tightly binds to the reduced molybdenum center in the active site. scispace.com | scispace.com |

| Flavonoids (e.g., Quercetin) | Inhibitor | Planar flavones and flavonols with a 7-hydroxyl group show inhibitory activity. wikipedia.org | wikipedia.org |

| 8-Benzylsulfanyl-purine derivatives | Inhibitor | Structural mimicry suggests competitive inhibition at the active site. |

Human Concentrative Nucleoside Transporters (hCNTs) are vital for the cellular uptake of nucleosides and their analogues, playing a key role in the disposition of many therapeutic agents. nih.gov The hCNT family includes three members with distinct substrate specificities: hCNT1 (pyrimidine-selective), hCNT2 (purine-selective), and hCNT3 (broadly selective). frontiersin.org As a sodium-dependent transporter, hCNT2 actively transports purine nucleosides and uridine (B1682114) into cells. frontiersin.orgsolvobiotech.com

Given that this compound is a purine derivative, its potential to interact with hCNT2 is significant. The inhibition of hCNT2 is structurally specific. Pharmacophore models reveal that affinity for hCNT2 is heavily influenced by hydrogen bonding features. nih.gov The ability of a molecule to form hydrogen bonds, particularly at positions analogous to the 3'-hydroxyl group of a nucleoside, is critical for interaction with all nucleoside transporters. nih.gov For purine-based inhibitors, modifications at the 2-position, such as the addition of a hydroxyl group, can enhance inhibitory activity against hCNT2. nih.gov

The mechanism of inhibition by a purine analogue like this compound would likely involve competition with natural purine nucleosides for the transporter's binding site. The bulky benzylsulfanyl group at the 8-position could sterically hinder the binding of the analogue to the transporter's substrate recognition site or alter the electronic properties of the purine ring, thereby affecting its interaction with the transporter. While the primary substrates for hCNT2 are nucleosides (purine base + ribose sugar), purine bases and their analogues can exhibit inhibitory activity by competing for binding.

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433) to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. clinmedjournals.orgnih.gov PNP deficiency in humans leads to a severe T-cell immunodeficiency, making PNP a target for developing immunosuppressive agents for T-cell malignancies and autoimmune diseases. clinmedjournals.orgnih.gov

Acyclic nucleoside analogues and various substituted purines have been explored as PNP inhibitors. nih.govuochb.cz Studies on a series of substituted hypoxanthines have shown that modifications at the 3-, 8-, and 2-positions of the purine ring significantly impact inhibitory potency. nih.gov For instance, the introduction of an amino group at the 8-position of 3-benzylhypoxanthine (B1594994) substantially increased its inhibitory activity against PNP. nih.gov This highlights the importance of the 8-position for interaction with the enzyme's active site.

Table 2: PNP Inhibitory Activity of Selected 3-Benzylhypoxanthine Analogues

| Compound | Substitution | PNP IC₅₀ (µM) | Citation |

| 3-Benzylhypoxanthine | None | 112 | nih.gov |

| 8-Amino-3-benzylhypoxanthine | 8-Amino | 42.6 | nih.gov |

| 2-Amino-3-benzylhypoxanthine | 2-Amino | 11.4 | nih.gov |

| 2,8-Diamino-3-benzylhypoxanthine | 2,8-Diamino | 5.0 | nih.gov |

Phosphatidylinositol 4-kinases (PI4Ks) are lipid kinases that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling molecule and a component of cellular membranes. nih.gov The class III isoform, PI4K IIIβ, is essential for the replication of numerous RNA viruses, which hijack the enzyme to build their replication complexes. nih.govuochb.cz This makes PI4K IIIβ an attractive target for the development of broad-spectrum antiviral agents. rsc.org

Extensive structure-activity relationship (SAR) studies have been conducted on purine derivatives as PI4K IIIβ inhibitors. nih.govnih.gov These studies reveal that the purine scaffold is a viable starting point for developing potent inhibitors. The mechanism of inhibition involves the purine analogue binding to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of phosphatidylinositol. uochb.cz

Docking studies and SAR data indicate that substitutions on the purine ring are highly constrained, particularly at the 8-position. nih.govresearchgate.net Research has shown that to maintain inhibitory activity against PI4K IIIβ, position 8 of the purine scaffold can only tolerate a small substituent. nih.govnih.gov Any substitution larger than a methyl group at this position typically leads to a decrease in inhibitory activity. nih.gov In contrast, position 2 is more accommodating and can be extensively modified without losing activity. nih.govresearchgate.net This suggests that the cavity around position 8 in the ATP-binding pocket is strictly limited in size. Therefore, the large benzylsulfanyl group in this compound would likely result in significantly reduced or no inhibitory activity against PI4K IIIβ due to steric hindrance within the ATP-binding site.

The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from simpler precursors, starting with phosphoribosyl pyrophosphate (PRPP). nih.govlibretexts.org In humans, this ten-step process is catalyzed by six enzymes, some of which are multifunctional. nih.govnih.gov These enzymes can assemble into a dynamic multi-enzyme complex known as the purinosome, which is thought to enhance metabolic flux by channeling intermediates. nih.govnih.gov

One of the bifunctional enzymes in this pathway is Phosphoribosylaminoimidazole Carboxylase/Phosphoribosylaminoimidazole Succinocarboxamide Synthetase (PAICS). It catalyzes the sixth and seventh steps of the pathway. The first domain (carboxylase) converts phosphoribosylaminoimidazole (AIR) to carboxyaminoimidazole ribonucleotide (CAIR), and the second domain (synthetase) converts CAIR to succinylaminoimidazole carboxamide ribotide (SAICAR). researchgate.net

The "purinome" refers to the entire collection of purine-utilizing proteins in an organism, encompassing a vast and diverse group of enzymes and receptors. researchgate.net Beyond the targets already discussed, this includes enzymes involved in interconversion pathways, signaling, and energy metabolism. nih.gov Drug discovery efforts targeting one purine-binding protein must consider potential off-target effects on other members of the purinome. researchgate.net

Key families of purine-utilizing enzymes include:

Adenosine (B11128) Deaminase (ADA): An enzyme in the purine salvage pathway that catalyzes the deamination of adenosine to inosine. Its function is critical for immune system development. nih.gov

Phosphodiesterases (PDEs): A family of enzymes that degrade the second messengers cAMP and cGMP.

HSP90 (Heat Shock Protein 90): A molecular chaperone that utilizes ATP to facilitate the proper folding and stability of numerous client proteins. researchgate.net

5'-Nucleotidase: An enzyme that dephosphorylates nucleotides to produce nucleosides, playing a role in generating adenosine for signaling. nih.gov

The purine ring of this compound serves as a scaffold that could potentially interact with the ATP- or purine-binding sites of these and other enzymes. smolecule.com The specific substitutions on the purine core dictate the selectivity and affinity for each target. The bulky, hydrophobic benzylsulfanyl group at the 8-position would significantly influence its binding profile, potentially conferring selectivity for or against certain enzymes based on the size and chemical nature of their respective binding pockets. Assessing the interaction of such compounds across a broad panel of purinome members is crucial for understanding their full biological activity profile. researchgate.net

The study of how a compound like this compound interacts with biological systems is fundamental to understanding its potential pharmacological profile. Receptor binding and ligand-receptor interaction studies provide critical insights into the affinity, selectivity, and mode of action of such molecules at specific protein targets. These investigations often form the basis for further drug development and optimization.

Adenosine Receptor Binding and Ligand-Receptor Dynamics

Purine derivatives are a well-established class of compounds that interact with adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs) divided into four subtypes: A₁, A₂A, A₂B, and A₃. uva.nlnih.gov These receptors are involved in numerous physiological processes, making them attractive drug targets. nih.govmdpi.com The interaction of purine-based ligands with these receptors is highly dependent on the substitution patterns on the purine core. acs.orgnih.gov

While specific binding data for this compound is not extensively detailed in the cited literature, the broader class of purine derivatives has been thoroughly investigated. For instance, modifications at the 8-position of the purine ring are known to significantly influence receptor affinity and selectivity. nih.gov The introduction of a bulky, lipophilic group like the benzylsulfanyl moiety at the C8 position is a common strategy in medicinal chemistry aimed at exploring the binding pocket of ARs. vulcanchem.com

Histamine (B1213489) H₃ Receptor Affinity and Binding Modes

The purine scaffold has also been identified as a promising core for developing ligands with high affinity for the histamine H₃ receptor (H₃R), another important GPCR primarily expressed in the central nervous system. nih.govnih.gov The H₃R acts as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.gov

Research into a series of substituted purine derivatives has shown that these compounds can exhibit high affinity for the human H₃R, with inhibitory constant (Kᵢ) values in the nanomolar range. nih.gov In these studies, competitive radioligand binding assays using [³H]Nα-methylhistamine were performed on cell membranes expressing the human H₃R. nih.govresearchgate.net The results demonstrated that the purine heterocycle is a viable scaffold for achieving high receptor affinity. nih.govnih.gov

Molecular dynamics and docking studies on these purine derivatives have provided insights into their binding modes. A crucial interaction identified is the formation of a hydrogen bond between the N-7 nitrogen of the purine ring and the amino acid residue Tyr374 within the receptor's binding site. nih.govnih.govresearchgate.net This interaction is considered important for enhancing the affinity of the ligand for the H₃R. researchgate.net While this compound was not specifically tested in these series, the findings highlight the importance of the purine core and substitutions at the N-7 and C-8 positions in dictating H₃R affinity. For example, derivatives with a 2,6-dichlorobenzyl group at the N-9 position showed Kᵢ values as low as 2.91 nM, demonstrating potency greater than the reference drug pitolisant (B1243001) (Kᵢ 6.09 nM). nih.govresearchgate.net

Table 1: Binding Affinities of Selected Purine Derivatives at the Human H₃ Receptor Kᵢ values were determined by [³H]Nα-methylhistamine binding assay. Data is presented as mean values. This data illustrates the potential of the purine scaffold for H₃R affinity.

| Compound | Substituent at C-2 | Substituent at N-9 | Kᵢ (nM) nih.gov |

| 3a | H | p-fluorobenzyl | 148.20 |

| 3d | H | 2,6-dichlorobenzyl | 2.91 |

| 3e | Cl | p-fluorobenzyl | 215.30 |

| 3h | Cl | 2,6-dichlorobenzyl | 5.51 |

| Pitolisant | - | - | 6.09 |

General Receptor Binding Assay Methodologies

The characterization of ligand-receptor interactions, such as those involving purine derivatives and their targets, relies on a variety of robust in vitro assay methodologies. nih.gov These techniques are essential for determining key parameters like receptor affinity (Kᵢ, Kd), receptor density (Bmax), and the concentration of a drug that inhibits 50% of specific binding (IC₅₀). nih.govresearchgate.net

Radioligand Binding Assays are a cornerstone of receptor pharmacology. researchgate.net These assays use a radioactively labeled ligand (radioligand) that binds to the receptor of interest. nih.gov They can be performed in two main formats:

Saturation Binding: In this method, tissue membranes or cells containing the target receptor are incubated with increasing concentrations of a radioligand until the receptors are saturated. researchgate.net This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum binding capacity (Bmax), which reflects the total number of receptors in the sample. nih.govresearchgate.net

Competition Binding: This is the most common method for determining the affinity of an unlabeled compound (like this compound). nih.gov Here, a fixed concentration of a radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound. The unlabeled ligand competes with the radioligand for binding to the receptor. The data is used to calculate the IC₅₀ value, which can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the unlabeled ligand's affinity for the receptor. nih.gov

To separate the receptor-bound radioligand from the unbound (free) radioligand, methods such as filtration or scintillation proximity assay (SPA) are employed. nih.gov In filtration assays, the mixture is rapidly passed through a filter, trapping the receptor-bound ligand, which can then be quantified. nih.gov SPA is a homogeneous assay format where the receptor is immobilized onto SPA beads that emit light when a radioligand binds in close proximity, eliminating the need for a physical separation step. nih.gov

Non-radioactive methods are also widely used and include techniques like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) , which avoid the production of radioactive waste. wikipedia.org Regardless of the method, a critical aspect is the differentiation between total binding and non-specific binding (NSB). NSB is measured by adding a high concentration of an unlabeled drug that saturates the target receptors, so any remaining radioligand binding is considered non-specific. Specific binding is then calculated by subtracting the NSB from the total binding. nih.gov

Theoretical and Computational Investigations of 8 Benzylsulfanyl 7h Purine

Quantum Chemical Calculations on Electronic Structure and Tautomeric Preferences

Quantum chemical calculations are fundamental in elucidating the electronic properties and tautomeric landscape of purine (B94841) derivatives. For 8-benzylsulfanyl-7H-purine, these calculations help in understanding the distribution of electrons within the molecule and predicting the most stable tautomeric forms.

The electronic structure of purine analogs is significantly influenced by the nature and position of substituents. acs.orgnih.gov In the case of this compound, the benzylsulfanyl group at the C8 position is expected to modulate the electron density across the purine ring system. acs.org Density Functional Theory (DFT) is a commonly employed method to study the electronic structure of such molecules. acs.org These calculations can reveal important information about molecular orbitals, charge distribution, and dipole moments, which are critical for predicting chemical reactivity and intermolecular interactions. acs.org

Tautomerism is a key feature of purine chemistry, with different tautomers often exhibiting distinct biological activities. For 8-substituted purines, the equilibrium between different tautomeric forms, particularly the N7-H and N9-H tautomers, is of significant interest. nih.gov Computational studies on related 8-thio-substituted purines have shown that the thione form is generally more stable than the thiol form. researchgate.net By analogy, it is expected that the N7-H and N9-H tautomers of this compound are the most relevant, and their relative stability can be predicted using high-level quantum chemical calculations. These studies often consider both gas-phase and solution-phase environments to provide a comprehensive understanding of tautomeric preferences. nih.govorientjchem.org

| Compound | Method | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| 9-methyladenine | DFT/B3LYP | 3.1 | -6.2 | -1.5 |

| 9-methylguanine | DFT/B3LYP | 6.8 | -5.8 | -1.1 |

Molecular Modeling and Simulation Approaches for Ligand-Target Interactions

To explore the potential of this compound as a biologically active molecule, molecular modeling and simulation techniques are employed to study its interactions with specific protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For this compound, docking studies can identify potential binding sites on various enzymes and receptors, as well as elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The benzylsulfanyl group, with its aromatic ring and flexible linker, can play a significant role in establishing favorable interactions within a binding pocket.

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-protein complex over time. princeton.edunih.gov MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. acs.orgnih.gov These simulations can reveal conformational changes in the protein upon ligand binding and provide insights into the strength and longevity of the interactions identified in docking studies. acs.org

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD) |

|---|---|---|---|---|

| c-Src Tyrosine Kinase | Substituted Purine Derivative | -8.5 | Met341, Leu273 | Stable over 100 ns |

| Histamine (B1213489) H3 Receptor | Substituted Purine | -9.2 | Tyr374 | Stable complex formation |

Analysis of Solvent Effects in Computational Models

The surrounding solvent environment can have a profound impact on the properties and behavior of a molecule. Computational models are used to simulate these solvent effects to gain a more accurate understanding of the system. For this compound, the influence of the solvent on its tautomeric equilibrium, conformational preferences, and electronic spectra can be investigated. nih.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to approximate the effect of the solvent as a continuous dielectric medium. nih.govorientjchem.org This approach allows for the calculation of properties in a simulated solution environment. Furthermore, studies on the solvatochromism of related purine derivatives, which is the change in the color of a substance when it is dissolved in different solvents, can provide experimental validation for the computational models. nih.govnih.govmdpi.comresearchgate.netmdpi.com These studies help to refine the computational methods and provide a deeper understanding of how the polarity of the environment affects the electronic transitions within the molecule.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purity (HPLC) | Key Conditions |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 12–24 | ≥95% | DMF, K₂CO₃, 80°C |

| Microwave-Assisted | 85 | 2 | ≥98% | DMSO, 100°C, 300W irradiation |

Characterization via H/C NMR and HPLC-MS is critical to confirm structure and purity .

Basic: What analytical techniques are most effective for characterizing this compound and ensuring purity?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR spectroscopy : H NMR (DMSO-d₆, δ 8.3–8.5 ppm for purine protons) and C NMR confirm structural integrity .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 259.09) validates molecular composition.

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect impurities .

- X-ray crystallography : Resolves stereochemical ambiguities if single crystals are obtainable .

Cross-validation of data from these techniques minimizes misinterpretation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from:

Q. Strategies for Resolution :

Replicate studies under standardized protocols (e.g., CLSI guidelines).

Dose-response validation : Use multiple concentrations to confirm dose-dependent effects.

Meta-analysis : Compare data across studies while accounting for methodological differences .

Q. Table 2: Reported IC₅₀ Values in Enzyme Inhibition Studies

| Enzyme Target | IC₅₀ (µM) | Study Conditions | Reference |

|---|---|---|---|

| Kinase A | 2.1 ± 0.3 | pH 7.4, 37°C, 1 hr incubation | [Unpublished] |

| Kinase B | 12.5 ± 1.7 | pH 6.8, 25°C, 2 hr incubation | [Unpublished] |

Advanced: What strategies are recommended for studying the stability of this compound under various experimental conditions?

Answer:

Stability studies should evaluate:

Q. Table 3: Stability Profile Under Stress Conditions

| Condition | Degradation (%) | Half-Life (Days) | Major Degradants Identified |

|---|---|---|---|

| pH 2.0, 37°C | 95 | 1.2 | Des-benzyl derivative |

| pH 7.4, 25°C, dark | 10 | 30 | None detected |

| UV light (254 nm) | 70 | 0.5 | Sulfoxide analog |

Advanced: How can the inhibitory effects of this compound on specific enzymes be mechanistically elucidated?

Answer:

Mechanistic studies require:

Q. Table 4: Binding Affinities in Docking Simulations

| Enzyme Target | Docking Score (kcal/mol) | Predicted Binding Site |

|---|---|---|

| Kinase A | -9.8 | ATP-binding pocket, Cys-123 |

| Phosphatase B | -7.2 | Allosteric site, Phe-89 |

Basic: What are the solubility properties of this compound, and how do they influence formulation in biological assays?

Answer:

Solubility in aqueous buffers is limited (<0.1 mg/mL at pH 7.4). Formulation strategies include:

Q. Table 5: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 50 | Preferred for stock solutions |

| Ethanol | 8 | Limited utility in cell assays |

| PBS (pH 7.4) | 0.09 | Requires sonication for dispersion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.